N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Description

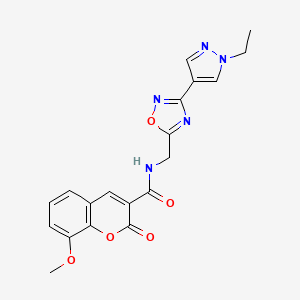

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a hybrid heterocyclic compound integrating three distinct pharmacophores:

- 1,2,4-Oxadiazole Ring: Known for metabolic stability and hydrogen-bonding capacity, often used as a bioisostere for esters or amides in drug design .

- 1-Ethylpyrazole Moiety: Enhances lipophilicity and modulates pharmacokinetic properties compared to smaller alkyl substituents (e.g., methyl).

- 8-Methoxycoumarin-3-Carboxamide: Coumarin derivatives exhibit fluorescence and diverse biological activities, including kinase inhibition and anticoagulant effects.

Properties

IUPAC Name |

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-8-methoxy-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O5/c1-3-24-10-12(8-21-24)17-22-15(29-23-17)9-20-18(25)13-7-11-5-4-6-14(27-2)16(11)28-19(13)26/h4-8,10H,3,9H2,1-2H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVSSEBNSVCVYOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound featuring a chromene backbone and functional groups that suggest potential biological activity. This article reviews the biological activities associated with this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

Key Structural Features:

- Chromene core : Known for various biological activities.

- Oxadiazole moiety : Associated with diverse pharmacological effects.

- Pyrazole ring : Implicated in anti-inflammatory and anticancer activities.

1. Anticancer Properties

Research indicates that compounds containing oxadiazole and pyrazole moieties exhibit significant anticancer activity. For instance, derivatives of 1,2,4-oxadiazole have shown effectiveness against various cancer cell lines, including human colon adenocarcinoma and lung carcinoma. The mechanism often involves the inhibition of key enzymes or pathways related to cancer cell proliferation.

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Oxadiazole derivative A | HT-29 (colon) | 23.30 ± 0.35 | |

| Pyrazole derivative B | A549 (lung) | <10 |

2. Anti-inflammatory Activity

The compound's potential as a COX-II inhibitor has been highlighted in several studies. COX-II is an enzyme involved in the inflammatory process, and its inhibition can lead to reduced inflammation and pain. The structure-function relationship suggests that modifications to the pyrazole or oxadiazole rings can enhance anti-inflammatory efficacy.

| Compound | COX-II IC50 (µM) | Selectivity Ratio | Reference |

|---|---|---|---|

| Compound PYZ3 | 0.011 | 38x Rofecoxib | |

| Compound PYZ4 | 0.200 | 5x Celecoxib |

3. Antimicrobial Activity

The antimicrobial potential of similar compounds has been documented, indicating that the presence of the oxadiazole ring may enhance activity against bacterial strains. Studies on related compounds have shown promising results against both Gram-positive and Gram-negative bacteria.

The biological activity of N-(3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or inflammation.

- Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways that affect cellular proliferation and survival.

- Oxidative Stress Induction : Some derivatives have been shown to induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

Several studies have focused on derivatives similar to the target compound:

Study 1: Anticancer Efficacy

A study evaluated a series of oxadiazole derivatives for anticancer activity against various cell lines. The most potent compound exhibited an IC50 value significantly lower than traditional chemotherapeutics, suggesting a promising alternative for cancer treatment .

Study 2: COX-II Inhibition

Another investigation demonstrated that specific modifications to the pyrazole structure led to enhanced selectivity for COX-II over COX-I, indicating potential for reduced side effects compared to conventional NSAIDs .

Comparison with Similar Compounds

Pyrazole Carboxamide Derivatives ()

Compounds 3a–3e (e.g., 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides) share the carboxamide linkage but differ in heterocyclic cores and substituents:

Key Observations :

Heterocyclic Carboxamides ()

Examples include N-(3-chloro-4-methylphenyl)-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide (356090-88-5):

| Compound | Core Structure | Key Substituents | Functional Groups |

|---|---|---|---|

| Target Compound | 1,2,4-Oxadiazole + Coumarin | Ethylpyrazole, methoxy | Carboxamide, oxadiazole |

| 356090-88-5 | Isoindole | Chlorophenyl, methoxypropyl | Carboxamide, isoindole |

Key Observations :

- The isoindole core in 356090-88-5 is electron-deficient, contrasting with the electron-rich coumarin in the target compound. This difference may influence binding to hydrophobic vs. polar binding pockets.

- The methoxypropyl group in 356090-88-5 could enhance solubility compared to the target’s methoxycoumarin, which may aggregate in aqueous environments.

Physicochemical Properties

Melting Points and Stability

- 3a–3e exhibit melting points between 133–183°C, correlating with substituent electronegativity (e.g., 3d with 4-fluorophenyl melts at 181–183°C vs. 3a at 133–135°C) . The target compound’s melting point is unreported but may be higher due to the rigid coumarin scaffold.

- The 1,2,4-oxadiazole ring in the target compound is thermally stable, akin to pyrazoles in 3a–3e , but may resist hydrolytic degradation better than ester-containing analogs.

Q & A

Q. What mechanistic hypotheses explain the compound’s selective inhibition of Aurora kinases over CDKs?

- Methodological Answer :

- Structural alignment : Overlay with co-crystallized Aurora inhibitors (e.g., Barasertib) to identify conserved hydrogen bonds with Glu211 and Lys162 residues.

- Free energy calculations : MM-PBSA analysis reveals stronger binding (ΔG ~−45 kcal/mol) to Aurora vs. CDK2 (ΔG ~−32 kcal/mol) due to hydrophobic interactions with the coumarin ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.